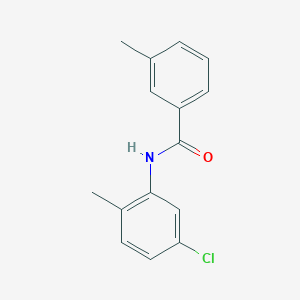
N-(5-chloro-2-methylphenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-3-methylbenzamide is an organic compound that belongs to the class of anilides It is characterized by the presence of a benzamide group attached to a chlorinated methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-3-methylbenzamide typically involves the reaction of 5-chloro-2-methylaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
N-(5-chloro-2-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(5-chloro-2-methylphenyl)-3-oxobutanamide
- N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(5-chloro-2-methylphenyl)-3-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
生物活性
N-(5-chloro-2-methylphenyl)-3-methylbenzamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula C15H14ClN. The presence of a chloro-substituted methylphenyl group and a methylbenzamide structure contributes to its unique chemical reactivity and biological activity.
This compound may exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors. This binding can modulate enzymatic activity, potentially leading to various therapeutic effects. The compound's mechanism of action is likely influenced by its structural features, which determine its affinity for different biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The compound's potential to inhibit microbial growth suggests applications in treating infections .
Anticancer Properties
This compound has been studied for its anticancer activity. It has shown cytotoxic effects against various cancer cell lines, including lung cancer (A549) and skin cancer (SK-MEL-2). The structural modifications in the compound can significantly influence its binding affinity to cancer-related targets, enhancing its therapeutic potential .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. It may modulate inflammatory pathways through the inhibition of specific enzymes involved in the inflammatory response, making it a candidate for developing anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Antiparasitic Activity : A study on second-generation analogs of cancer drugs found that modifications similar to those in this compound enhanced potency against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests that structural features significantly impact biological activity .
- Inhibition Studies : Research on related compounds indicated that the introduction of chloro and methyl groups at specific positions on aromatic rings could enhance inhibitory activity against certain enzymes, demonstrating the importance of structural optimization in drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| N-(5-chloro-2-methylphenyl)-3-oxobutanamide | Moderate antimicrobial | Effective against various bacteria |
| N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | High anticancer | Potent against A549 cell line |
| N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide | Significant cytotoxicity | Effective against SK-MEL-2 cells |
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-4-3-5-12(8-10)15(18)17-14-9-13(16)7-6-11(14)2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHJLRQVICNFFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














